2-Pyridinecarbothioamide, 4-(decylthio)-
Description
2-Pyridinecarbothioamide, 4-(decylthio)- is a pyridine derivative featuring a thioamide group at position 2 and a decylthio (-S-C₁₀H₂₁) substituent at position 3. The decylthio group introduces significant lipophilicity, which may influence membrane permeability and bioavailability .
Properties
CAS No. |
186044-67-7 |
|---|---|
Molecular Formula |
C16H26N2S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-decylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C16H26N2S2/c1-2-3-4-5-6-7-8-9-12-20-14-10-11-18-15(13-14)16(17)19/h10-11,13H,2-9,12H2,1H3,(H2,17,19) |
InChI Key |
QJTYIEDRISLMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(decylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a decylthio compound under specific conditions. One common method involves the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . This method yields the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of 2-Pyridinecarbothioamide, 4-(decylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(decylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The decylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(decylthio)- has a wide range of applications in scientific research:
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(decylthio)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound forms adducts with histidine side chains on histone proteins, interfering with chromatin activity and potentially inhibiting cancer cell proliferation . The formation of transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects on Bioactivity
Toxicity Considerations
- Acute vs. Subacute Effects : While 4-(decylthio)-containing compounds show low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rats), prolonged exposure correlates with elevated liver enzymes (ALP, LDH) and cholesterol dysregulation, suggesting hepatic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
